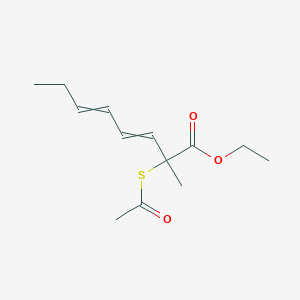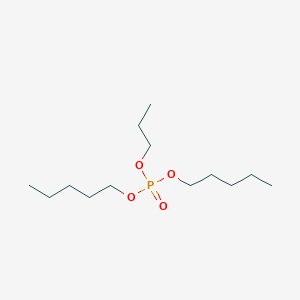
Dipentyl propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentyl propyl phosphate is an organophosphate compound characterized by the presence of two pentyl groups and one propyl group attached to a phosphate moiety. This compound is part of the broader class of organophosphates, which are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dipentyl propyl phosphate can be synthesized through the reaction of propyl phosphate with pentanol under controlled conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Dipentyl propyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The alkyl groups attached to the phosphate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the alkyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Alkyl-substituted phosphates with various functional groups.
科学研究应用
Dipentyl propyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.
作用机制
The mechanism of action of dipentyl propyl phosphate involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability, which can lead to changes in cellular function and signaling pathways.
相似化合物的比较
Similar Compounds
Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(1,3-dichloro-2-propyl) phosphate: Widely used as a flame retardant in consumer products.
Diethyl phthalate: Used as a plasticizer and solvent in various applications.
Uniqueness
Dipentyl propyl phosphate is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its combination of pentyl and propyl groups provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
646450-37-5 |
|---|---|
分子式 |
C13H29O4P |
分子量 |
280.34 g/mol |
IUPAC 名称 |
dipentyl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-7-9-12-16-18(14,15-11-6-3)17-13-10-8-5-2/h4-13H2,1-3H3 |
InChI 键 |
JICUSNRHHHITHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOP(=O)(OCCC)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
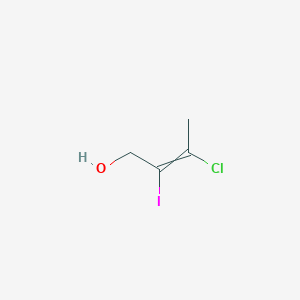
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
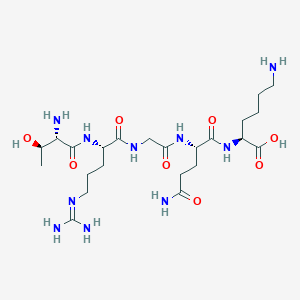
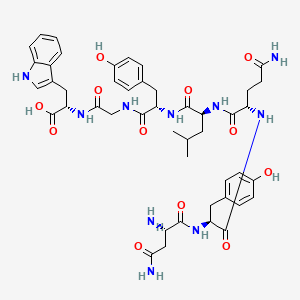
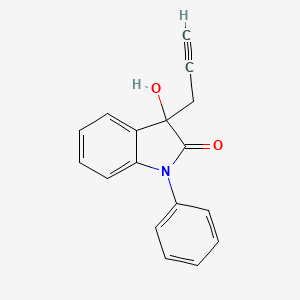
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
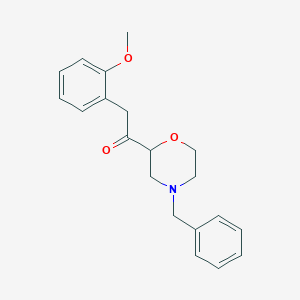
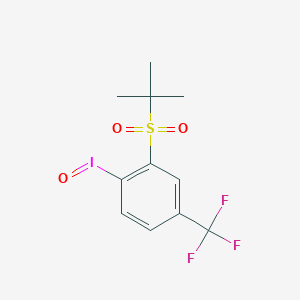
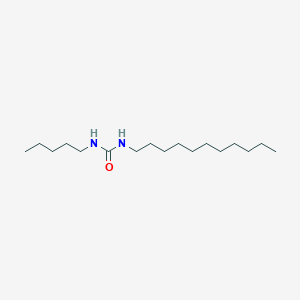
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
